Selenocystamine

Catalog No.
S574921
CAS No.
2697-61-2
M.F
C4H12N2Se2
M. Wt
246.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenocystamine

CAS Number

2697-61-2

Product Name

Selenocystamine

IUPAC Name

2-(2-aminoethyldiselanyl)ethanamine

Molecular Formula

C4H12N2Se2

Molecular Weight

246.1 g/mol

InChI

InChI=1S/C4H12N2Se2/c5-1-3-7-8-4-2-6/h1-6H2

InChI Key

QNGIKJLVQNCRRC-UHFFFAOYSA-N

SMILES

C(C[Se][Se]CCN)N

Synonyms

selenocystamine, selenocystamine dihydrochloride

Canonical SMILES

C(C[Se][Se]CCN)N

Studying Selenoprotein Function

Selenocystamine can be used as a chemical tool to study the function of selenoproteins. Due to its structural similarity to the selenocysteine catalytic center in these proteins, Selenocystamine can interact with specific enzymes and offer insights into their mechanisms. For instance, research has utilized Selenocystamine to investigate the activity of thioredoxin reductase, an essential enzyme involved in cellular redox balance.

Investigating Redox Biology

Selenocystamine possesses unique redox properties due to the presence of two selenium atoms. Researchers are exploring its potential as a model compound to study various aspects of redox biology, including the behavior of reactive oxygen species (ROS) and reactive electrophilic species (RES). These reactive molecules play a role in various cellular processes, and understanding their interactions with selenol groups (containing selenium) can provide valuable information about cellular signaling and potential therapeutic targets [].

Selenocystamine is an organoselenium compound characterized by its unique structure, which consists of two selenocysteine units linked by a diselenide bond. This compound, represented chemically as RSe-SeR, plays a significant role in various biochemical processes due to its selenium content, which imparts distinct reactivity compared to sulfur-containing compounds. Selenocystamine is particularly noted for its ability to facilitate redox reactions and its potential applications in biochemistry and medicine.

As a potential derivative of selenocysteine, selenocystamine might not have a specific biological function. However, selenocysteine itself is incorporated into selenoproteins, which have diverse roles. These include antioxidant activity, thyroid hormone metabolism, and selenium transport [].

, primarily involving oxidation and reduction processes. It can catalyze the oxidation of glutathione, converting excess glutathione into glutathione disulfide in the presence of oxygen at neutral pH and ambient oxygen partial pressure . Additionally, it undergoes oxidation to form 2-aminoethaneselenenic acid, showcasing its reactivity in various oxidative environments .

The redox behavior of selenocystamine is influenced by its structural features, allowing it to engage in thiol/disulfide exchange reactions. Compared to its sulfur counterpart, cysteine, selenocystamine exhibits greater nucleophilicity and electrophilicity due to the unique properties of selenium

Selenocystamine exhibits notable biological activities, particularly in antioxidant defense mechanisms. Its ability to mimic glutathione peroxidase activity allows it to protect cells from oxidative stress by reducing peroxides . The compound's redox properties also enable it to participate in cellular signaling pathways, influencing processes such as apoptosis and inflammation.

The biological significance of selenocystamine extends to its potential therapeutic applications. Research indicates that it may play a role in cancer prevention and treatment by modulating redox homeostasis and enhancing the efficacy of certain chemotherapeutic agents .

Selenocystamine can be synthesized through various methods:

  • Direct Synthesis: Combining selenocysteine with appropriate coupling agents can yield selenocystamine directly.
  • Oxidative Methods: Oxidation of selenocysteine derivatives or other selenium-containing compounds can produce selenocystamine.
  • Ligation Techniques: Native chemical ligation methods can facilitate the formation of diselenide bonds between selenocysteine units .

These synthesis routes allow for the production of selenocystamine with varying degrees of purity and yield, depending on the specific conditions employed.

Selenocystamine has several applications across various fields:

  • Biochemistry: Used as a model compound for studying selenium's role in biological systems and enzyme mechanisms.
  • Pharmaceuticals: Investigated for its potential use in cancer therapy and as an antioxidant agent.
  • Material Science: Explored for immobilization on surfaces (e.g., titanium dioxide) for developing biosensors and catalytic systems .

Interaction studies involving selenocystamine focus on its reactivity with other biomolecules and its role in redox processes. For instance, it has been shown to interact with dithiothreitol and other thiols, facilitating electron transfer reactions that are crucial for maintaining cellular redox balance . Additionally, studies have highlighted the unique redox potentials of selenocystamine compared to similar compounds, emphasizing its distinctive biochemical behavior.

Selenocystamine shares structural similarities with several other selenium-containing compounds. Here are some notable examples:

CompoundStructureUnique Features
SelenocysteineRSeHIncorporated into proteins; key role in enzyme activity
CysteineRSHContains sulfur instead of selenium; less reactive
SelenomethionineRSeCH3Similar to methionine; involved in protein synthesis
SelenodiglutathioneRSe-Glu-GluCombines glutathione properties with selenium

Selenocystamine's uniqueness lies in its dual selenol groups that enhance its reactivity and biological activity compared to these similar compounds. Its ability to catalyze specific bio

Other CAS

2697-61-2

Wikipedia

Selenocystamine

Dates

Modify: 2023-08-15

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